Anisole, p-pentyl-

Description

BenchChem offers high-quality Anisole, p-pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anisole, p-pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

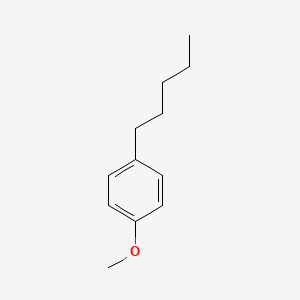

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHNBIQKCPVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342094 | |

| Record name | Anisole, p-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20056-58-0 | |

| Record name | Anisole, p-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 1-Methoxy-4-Pentylbenzene: A Comparative Technical Guide

Executive Summary

Target Molecule: 1-Methoxy-4-pentylbenzene (CAS: 20056-58-0) Synonyms: 4-Pentylanisole, p-Pentylanisole Applications: Nematic liquid crystal mesogens, chemical intermediates for ferroelectrics, and fragrance compounding.[1]

This technical guide details three distinct synthesis pathways for 1-methoxy-4-pentylbenzene. Unlike generic preparations, this analysis prioritizes regiochemical integrity—specifically avoiding the carbocation rearrangement pitfalls associated with direct Friedel-Crafts alkylation. The guide structures the workflow from industrial scalability (Etherification) to de novo scaffold construction (Acylation-Reduction) and modular catalytic synthesis (Kumada Coupling).

Pathway 1: The "Green" Industrial Standard (Etherification)

Best for: High-yield scale-up, commercially available precursors.

Mechanism: Williamson Ether Synthesis (

This route utilizes 4-pentylphenol as the starting material. Because the alkyl chain is already established in the para position, the synthesis is reduced to a simple O-methylation. This avoids all issues of isomerism on the benzene ring.

Reaction Scheme

The phenolic hydroxyl group is deprotonated by a base to form a phenoxide anion, which acts as a nucleophile attacking a methylating agent (Methyl Iodide or Dimethyl Sulfate).

Detailed Protocol: Methylation of 4-Pentylphenol

Note: While Dimethyl Sulfate (DMS) is traditional, Methyl Iodide (MeI) is preferred for bench-scale safety, and Dimethyl Carbonate (DMC) for green industrial processes. This protocol uses MeI.

Reagents:

-

4-Pentylphenol (1.0 eq)

-

Methyl Iodide (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Acetone (Solvent, 0.5 M concentration)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Solvation: Dissolve 4-pentylphenol in acetone. Add anhydrous

. The mixture will form a suspension. -

Addition: Add Methyl Iodide dropwise via syringe at room temperature.

-

Reflux: Heat the mixture to mild reflux (

C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot ( -

Workup: Cool to room temperature. Filter off the solid inorganic salts (

/KI). -

Concentration: Rotate evaporate the filtrate to remove acetone.

-

Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove trace unreacted phenol) and brine. Dry over

, filter, and concentrate. -

Yield: Expect >95% yield of a clear, colorless liquid.

Pathway 2: The Regioselective De Novo Route (Acylation-Reduction)

Best for: Constructing the carbon skeleton when 4-pentylphenol is unavailable; ensuring strict linearity of the pentyl chain. Mechanism: Friedel-Crafts Acylation followed by Carbonyl Reduction.[2]

Critical Technical Insight: Direct alkylation of anisole with 1-chloropentane using

Step 1: Friedel-Crafts Acylation

Reagents: Anisole, Valeryl Chloride (Pentanoyl Chloride), Aluminum Chloride (

Protocol:

-

Suspend

(1.1 eq) in dry DCM at -

Add Valeryl Chloride (1.05 eq) dropwise. Stir for 15 min to form the acylium ion complex.

-

Add Anisole (1.0 eq) dropwise, maintaining temp

C. The methoxy group is a strong ortho/para activator, but steric hindrance favors the para position (>90%). -

Stir at RT for 2 hours. Quench over ice/HCl. Extract with DCM.[3]

-

Intermediate: 1-(4-methoxyphenyl)pentan-1-one.

Step 2: Clemmensen Reduction

Converts the ketone to a methylene group (

Protocol:

-

Amalgam Preparation: Treat Zinc wool (10 eq) with

(0.1 eq) in dilute HCl for 5 mins. Decant liquid.[5] -

Reaction: Suspend the Zn(Hg) in conc. HCl and water.[2] Add the ketone intermediate and a small amount of toluene (co-solvent).

-

Reflux: Reflux vigorously for 24 hours. Add fresh conc. HCl every 4 hours to maintain acid strength.

-

Workup: Cool, dilute with water, and extract with ether. Wash organic layer with

. -

Purification: Distillation under reduced pressure.

Pathway 3: Modular Catalytic Route (Kumada Coupling)

Best for: Combinatorial library synthesis or avoiding harsh acidic conditions. Mechanism: Nickel-catalyzed cross-coupling of Grignard reagents.

This pathway couples an aryl halide with an alkyl magnesium reagent. It is highly effective for electron-rich rings like anisole where nucleophilic aromatic substitution is impossible.

Reaction Scheme

Protocol:

-

Catalyst Loading: In a dry Schlenk flask under Argon, dissolve 4-bromoanisole (1.0 eq) and

(1-2 mol%) in anhydrous THF. -

Grignard Addition: Cool to

C. Add Pentylmagnesium bromide (1.2 eq, prepared in ether) dropwise. -

Reflux: Warm to RT and then reflux for 12 hours. The solution usually turns from orange to dark brown.

-

Quench: Carefully quench with saturated

solution. -

Purification: Silica gel chromatography (100% Hexanes) is often required to separate the product from homocoupled byproducts (biphenyls).

Comparative Analysis

| Feature | Etherification (Pathway 1) | Acylation-Reduction (Pathway 2) | Kumada Coupling (Pathway 3) |

| Atom Economy | High | Medium (Loss of Oxygen) | Low (Mg/Br waste) |

| Regioselectivity | Perfect (Pre-defined) | High (Para directing) | Perfect (Specific site) |

| Scalability | Excellent (Industrial) | Good | Moderate (Grignard safety) |

| Key Risk | Toxicity of Methylating agents | Handling | Moisture sensitivity |

| Yield | >95% | ~70-80% (over 2 steps) | 60-85% |

Visualizing the Logic

The following diagram illustrates the decision matrix and chemical flow for selecting the correct pathway.

Figure 1: Strategic Synthesis Flowchart. Green path indicates the preferred industrial route; Red path indicates the de novo construction route; Yellow path indicates the catalytic route.

References

-

PubChem. (2025).[1][6] 1-Methoxy-4-pentylbenzene.[1][6] National Library of Medicine. [Link]

-

Organic Syntheses. (1921-2026). Friedel-Crafts Acylation of Anisole. Org. Synth. [Link] (General reference for F-C protocols).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Clemmensen Reduction protocols).

-

Kumada, M. (1972).[7] Nickel-Catalyzed Cross-Coupling of Grignard Reagents. Pure and Applied Chemistry. (Foundational text for Pathway 3).

-

Master Organic Chemistry. (2018). The Great Friedel-Crafts Workaround. [Link] (Mechanistic validation of Acylation-Reduction vs Alkylation).

Sources

- 1. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. scispace.com [scispace.com]

- 6. 1-Methoxy-4-Prop-1-Enylbenzene | C10H12O | CID 7703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

The following technical guide details the biological profile, chemical utility, and experimental handling of p-pentyl-anisole (1-methoxy-4-pentylbenzene).

Executive Summary

p-Pentyl-anisole (CAS: 20056-58-0) is a lipophilic aromatic ether characterized by a five-carbon alkyl chain para-substituted to a methoxy group. While often overshadowed by its phenolic analog (p-pentylphenol) or shorter-chain homologs (anethole, anisole), p-pentyl-anisole occupies a critical "lipophilic sweet spot" in Structure-Activity Relationship (SAR) studies.

Its biological utility is threefold:

-

Membrane-Active Antimicrobial: It acts as a non-ionic surfactant, disrupting microbial lipid bilayers.

-

Pharmacological Scaffold: It serves as a hydrophobic pharmacophore in the design of cannabinoid type 2 (CB2) receptor ligands.

-

Chemosensory Agent: It functions as a semiochemical in insect olfaction and a fixative in fragrance formulations due to its resistance to oxidation compared to allylic analogs.

Chemical Architecture & SAR Profile

The biological activity of p-pentyl-anisole is dictated by its amphiphilic balance. Unlike p-pentylphenol, the methoxy group prevents hydrogen bond donation, increasing membrane permeability while reducing acute cytotoxicity associated with proton shuttling.

Structural Logic

-

Lipophilic Tail (Pentyl, C5): The C5 chain provides optimal LogP (~4.0) for insertion into the bacterial phospholipid bilayer. Chains shorter than C4 often fail to anchor effectively; chains longer than C8 can suffer from "cutoff effects" due to steric hindrance or solubility issues.

-

Polar Head (Methoxy): Provides a weak dipole, facilitating orientation at the water-lipid interface without the corrosiveness of a free hydroxyl group.

Visualization: SAR Landscape

The following diagram illustrates the structural relationship between p-pentyl-anisole and its bioactive analogs.

Figure 1: Structural Activity Relationship (SAR) connecting p-pentyl-anisole to its metabolic and synthetic relatives.

Biological Activities[1][2][3][4][5][6][7][8][9][10]

Antimicrobial & Antifungal Properties

p-Pentyl-anisole exhibits antimicrobial activity primarily against Gram-positive bacteria. The mechanism is non-specific membrane disruption .

-

Mechanism: The compound partitions into the cell membrane, expanding the bilayer and increasing fluidity. This leads to leakage of intracellular ions (

) and ATP. -

Selectivity: Gram-negative bacteria are generally more resistant due to the lipopolysaccharide (LPS) outer membrane, which acts as a barrier to hydrophobic ethers.

-

Comparative Potency: In homologous series studies of alkyl benzenes/anisoles, antimicrobial efficacy typically peaks at alkyl chain lengths of C5–C7. p-Pentyl-anisole sits directly in this optimum window.

Pharmacological Application: CB2 Receptor Ligands

Recent medicinal chemistry efforts have utilized p-pentyl-anisole as a building block for Cannabinoid Receptor 2 (CB2) selective ligands .

-

Context: CB2 receptors modulate inflammation without the psychotropic effects of CB1 activation.[1]

-

Role: The 4-pentylphenyl moiety mimics the lipophilic side chain of natural cannabinoids (like THC or CBD), which is essential for binding to the receptor's hydrophobic pocket.

-

Evidence: Researchers synthesizing fenchone derivatives used 1-methoxy-4-pentylbenzene to introduce the aryl-alkyl tail, resulting in compounds with high affinity for hCB2R.

Insecticidal & Pheromonal Activity

-

Fumigant Potential: Like its parent compound anisole, p-pentyl-anisole possesses volatility that makes it a candidate for fumigation. It interferes with insect octopamine receptors.

-

Attractant/Repellent: Alkyl anisoles often function as semiochemicals. While p-methyl anisole is a known floral attractant, the longer chain p-pentyl analog adds "fatty" and "waxy" notes, potentially serving as a repellent or aggregation signal depending on the species.

Experimental Protocols

Synthesis: Williamson Ether Method

For researchers needing to synthesize fresh p-pentyl-anisole from the phenol precursor (often cheaper and more stable).

Reagents: p-Pentylphenol, Methyl Iodide (MeI), Potassium Carbonate (

Protocol:

-

Dissolution: Dissolve 10 mmol of p-pentylphenol in 30 mL of anhydrous acetone.

-

Deprotonation: Add 15 mmol of anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add 12 mmol of Methyl Iodide dropwise. (Caution: MeI is a carcinogen; work in a fume hood).

-

Reflux: Heat to reflux (approx. 60°C) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

-

Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), then water and brine.

-

Purification: Dry over

and concentrate. Purify via vacuum distillation or silica column chromatography.

Bioassay: Minimum Inhibitory Concentration (MIC)

To evaluate the antimicrobial potency of p-pentyl-anisole.

Note on Solubility: As a lipophilic compound (LogP ~4), p-pentyl-anisole is insoluble in water. It requires a surfactant or solvent carrier (DMSO/Tween 80).

Figure 2: Microdilution workflow for lipophilic volatile compounds.

Quantitative Data Summary

| Property | Value | Relevance |

| Molecular Weight | 178.27 g/mol | Small molecule, good bioavailability. |

| LogP (Octanol/Water) | ~4.0 - 4.2 | High lipophilicity; crosses Blood-Brain Barrier (BBB) and cell membranes easily. |

| Boiling Point | ~251°C | Moderate volatility; suitable for headspace analysis or fumigation. |

| Odor Profile | Herbal, Spicy, Phenolic, Fatty | Used in perfumery; distinct from the "medicinal" smell of phenols. |

| Key Metabolite | p-Pentylphenol | Formed via O-demethylation; responsible for increased toxicity in vivo. |

Safety & Toxicology

-

Skin Irritation: Classified as a skin irritant (Category 2/3). The lipophilic nature allows it to strip oils from the skin, leading to dermatitis.

-

Metabolic Activation: In vivo, p-pentyl-anisole is metabolized to p-pentylphenol. Phenols can uncouple oxidative phosphorylation in mitochondria. Therefore, while the anisole is less acutely toxic than the phenol, chronic exposure can lead to similar toxicological endpoints.

-

Flammability: Flash point is approx. 94°C. It is combustible but stable under normal laboratory conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved from [Link][2]

-

Yarovarman, A. et al. (2022). Fenchone Derivatives as a Novel Class of CB2 Selective Ligands. Molecules, 27(4), 1382.[1] (Demonstrates use of 1-methoxy-4-pentylbenzene as a precursor). Retrieved from [Link][1]

-

The Good Scents Company. Odor Profile and Fragrance Data for Anisole Derivatives. Retrieved from [Link]

-

ResearchGate (2023). Antimicrobial Activity of Homologous Series of Alkyl Phenols and Ethers. (General SAR context for alkyl chain length). Retrieved from [Link]

Sources

Natural Occurrence of Anisole Derivatives: A Technical Guide for Research & Development

Executive Summary

Anisole (methoxybenzene) derivatives represent a structurally diverse class of secondary metabolites with profound significance in chemical ecology, medicinal chemistry, and industrial synthesis. While the anisole core is often viewed merely as a protected phenol in synthetic organic chemistry, in nature, the O-methylation of phenolic precursors is a critical evolutionary strategy. It modulates solubility, volatility, and metabolic stability, allowing these compounds to function as potent signaling molecules, antimicrobial defense agents, and structural intermediates.

This guide provides a rigorous technical analysis of naturally occurring anisole derivatives, focusing on their biosynthetic origins, extraction methodologies, and pharmacological utility. It is designed for researchers requiring actionable protocols and mechanistic insights to accelerate drug discovery and natural product development.

Part 1: Biosynthetic Origins & Chemical Diversity

The natural occurrence of anisole derivatives is primarily driven by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group to a hydroxyl acceptor, a step that often dictates the biological activity of the final metabolite.

Plant Biosynthesis: The Phenylpropanoid Pathway

In plants, anisole derivatives such as Anethole and Estragole arise from the phenylpropanoid pathway. The critical divergence point occurs after the formation of monolignol precursors.

-

Mechanism: The pathway branches at phenylalanine, proceeding through cinnamic acid. The key differentiation between the isomers (estragole vs. anethole) is controlled by specific synthases and regioselective OMTs.

-

Enzymatic Specificity:

-

Chavicol O-methyltransferase (CVOMT): Methylates the para-hydroxyl of chavicol to form Estragole.

-

t-Anol/Isoeugenol O-methyltransferase (AIMT1): Methylates t-anol to form trans-Anethole.

-

Fungal Biosynthesis: Halogenated Anisoles

Fungi, particularly those inhabiting cork (e.g., Armillaria, Rhodotorula), utilize O-methylation as a detoxification mechanism to convert toxic chlorophenols into more volatile (and potent) chloroanisoles, such as 2,4,6-Trichloroanisole (TCA) .

Biosynthetic Pathway Visualization

The following diagram illustrates the divergent pathways for plant propenylbenzenes and fungal chloroanisoles.

Caption: Divergent biosynthetic pathways for plant propenylbenzenes (blue arrows) and fungal chloroanisoles (dashed arrows). PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase.

Part 2: Occurrence Profiling & Sources

The distribution of anisole derivatives is not random; it correlates with specific defense or attraction needs of the organism.

| Compound | Primary Natural Source | Concentration Range | Biological Function |

| trans-Anethole | Illicium verum (Star Anise), Pimpinella anisum (Anise) | 80–95% of Essential Oil | Antimicrobial, Insecticide |

| Estragole | Ocimum basilicum (Basil), Artemisia dracunculus (Tarragon) | 20–70% of Essential Oil | Pollinator Attractant, Herbivore Deterrent |

| p-Anisaldehyde | Vanilla planifolia, Pimpinella anisum | 0.1–1.5% of Essential Oil | Scent signaling, oxidation product |

| 2,4,6-Trichloroanisole | Cork stoppers infected by Armillaria or Penicillium | ng/L (ppt) levels | Fungal detoxification byproduct (potent off-flavor) |

| Pterostilbene | Pterocarpus marsupium, Blueberries | Trace - Low | Antioxidant, Phytoalexin (dimethylated resveratrol) |

Part 3: Pharmacological & Toxicological Framework

For drug development professionals, the anisole moiety is a double-edged sword. It offers metabolic stability and lipophilicity but can also serve as a site for bioactivation into toxic metabolites.

Medicinal Chemistry Utility (The "Methoxy Effect")

-

Lipophilicity: The methyl ether increases logP compared to the free phenol, improving membrane permeability (CNS penetration).

-

Metabolic Blocking: O-methylation blocks rapid Phase II conjugation (glucuronidation/sulfation) that would occur on a free phenol, extending half-life.

-

Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance, activating the aromatic ring for electrophilic attack, but also capable of participating in hydrogen bonding as an acceptor.

Toxicity Mechanism: The Propenylbenzene Risk

Estragole and methyleugenol are classified as genotoxic carcinogens in rodents. The mechanism involves the hydroxylation of the allylic side chain, followed by sulfation. The resulting sulfate ester is an unstable electrophile that alkylates DNA.

Critical Safety Note: The toxicity is dose-dependent and often mitigated in humans by rapid detoxification pathways at low dietary levels, but it remains a critical consideration for high-concentration extracts.

Caption: Bioactivation pathway of estragole.[1][2][3][4][5] The formation of the unstable sulfate ester leads to DNA alkylation. CYP450: Cytochrome P450; UGT: UDP-glucuronosyltransferase.

Part 4: Isolation Methodologies

To obtain high-purity anisole derivatives for research, Supercritical Fluid Extraction (SFE) is superior to traditional Hydrodistillation (HD). SFE minimizes thermal degradation and hydrolysis of the methoxy ether linkage.

Protocol: Supercritical CO2 Extraction of Anethole

This protocol is optimized for Illicium verum (Star Anise) to maximize trans-anethole yield while minimizing thermal isomerization.

Equipment: SFE Unit (e.g., Waters SFE Bio-Botanical System) Reagents: Industrial grade CO2 (99.9%), Ethanol (modifier, optional).

Step-by-Step Workflow:

-

Pre-processing: Grind dried Star Anise fruits to a particle size of 0.4–0.8 mm (approx. 40–60 mesh). Rationale: Increases surface area for mass transfer without causing channeling in the extraction vessel.

-

Loading: Pack the extraction vessel (1L) with 200g of ground material. Use glass wool at both ends to prevent line clogging.

-

Parameter Setup:

-

Pressure: 16 MPa (160 bar). Note: Higher pressures (>30 MPa) extract unwanted waxes.

-

Temperature: 35°C. Rationale: Low temperature prevents thermal degradation.

-

CO2 Flow Rate: 25–30 L/h.

-

Dynamic Extraction Time: 120 minutes.

-

-

Separation: Depressurize the extract into a separator vessel maintained at 5 MPa and 40°C.

-

Collection: Collect the pale yellow oil.

-

Analysis: Analyze via GC-MS to confirm trans-anethole content (>85% typical).

Comparative Analysis: SFE vs. Hydrodistillation

| Parameter | Hydrodistillation (HD) | Supercritical Fluid Extraction (SFE) |

| Temperature | 100°C (Boiling water) | 35–40°C |

| Extraction Time | 3–6 Hours | 1–2 Hours |

| Yield (Anethole) | ~7–8% | ~10–11% |

| Chemical Profile | High terpene hydrolysis artifacts | Intact native profile |

| Solvent Residue | None (Water) | None (CO2 gasifies) |

Extraction Workflow Visualization

Caption: Optimized Supercritical CO2 extraction workflow for isolating heat-sensitive anisole derivatives.

Part 5: Future Outlook

The field is moving towards Synthetic Biology . Relying on plant extraction is subject to agricultural variability. Engineering yeast (S. cerevisiae) with specific plant OMTs (like ObCVOMT1 from basil) allows for the fermentative production of estragole and anethole. This ensures a sustainable, pure supply chain for drug development, bypassing the variability of essential oils.

References

-

Rietjens, I. M., et al. (2014). The role of metabolic activation in the toxicity of estragole and anethole. Chemical Research in Toxicology.

-

Gross, M., et al. (2002). Biosynthesis of estragole and t-anethole in bitter fennel (Foeniculum vulgare Mill.[1][4] var. vulgare) chemotypes.[4][6][7][8] Plant Science.[4]

-

Koeduka, T., et al. (2009). Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain. Plant Physiology.[4]

-

Liu, H., et al. (2024). Revealing the Potential of Star Anise Essential Oil: Comparative Analysis and Optimization of Innovative Extraction Methods. Food Science & Nutrition.

-

Pizarro, C., et al. (2012). Supercritical fluid extraction of aniseed (Pimpinella anisum L) essential oil.[9][10] Phytochemical Analysis.[7][9][10][11]

-

Coque, J. J., et al. (2003). Filamentous fungi isolated from cork and their role in the formation of 2,4,6-trichloroanisole.[12] Applied and Environmental Microbiology.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactivation of estragole and anethole leads to common adducts in DNA and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 4. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estragole - Wikipedia [en.wikipedia.org]

- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Revealing the Potential of Star Anise Essential Oil: Comparative Analysis and Optimization of Innovative Extraction Methods for Enhanced Yield, Aroma Characteristics, Chemical Composition, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization of p-Pentyl-Anisole

This guide provides an in-depth technical analysis of the spectroscopic characteristics of p-pentyl-anisole (1-methoxy-4-pentylbenzene). It is designed for analytical chemists and researchers requiring rigorous structural verification data.

CAS Registry Number: 20056-58-0

IUPAC Name: 1-Methoxy-4-pentylbenzene

Molecular Formula:

Executive Technical Summary

p-Pentyl-anisole is a para-substituted aromatic ether featuring an electron-donating methoxy group and a hydrophobic pentyl chain.[2] This amphiphilic structure makes it a critical intermediate in the synthesis of liquid crystals (mesogens) and a functional component in fragrance chemistry.

Accurate characterization requires distinguishing the para-substitution pattern from ortho/meta isomers and verifying the integrity of the pentyl chain. This guide outlines the definitive Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) signatures required for this validation.

Mass Spectrometry (EI-MS) Analysis

Methodology: Electron Ionization (70 eV).

The mass spectrum of p-pentyl-anisole is dominated by benzylic cleavage stabilized by the methoxy group. The fragmentation pattern provides a self-validating structural fingerprint.

Key Diagnostic Ions

| m/z (Mass-to-Charge) | Relative Intensity | Fragment Identity | Mechanistic Origin |

| 178 | ~15-25% | Molecular Ion (Stable aromatic system) | |

| 122 | ~10-20% | McLafferty Rearrangement (Loss of butene) | |

| 121 | 100% (Base Peak) | Benzylic Cleavage (p-Methoxybenzyl cation) | |

| 77 | ~5-10% | Phenyl cation (Secondary fragmentation) |

Fragmentation Logic & Pathway

The stability of the base peak (m/z 121) is driven by the resonance stabilization of the p-methoxybenzyl cation (anisyl cation). The presence of the m/z 122 peak is crucial for distinguishing the n-pentyl chain from branched isomers that lack the necessary gamma-hydrogen for McLafferty rearrangement.

Figure 1: EI-MS Fragmentation Pathway. The competition between Benzylic cleavage (m/z 121) and McLafferty rearrangement (m/z 122) confirms the linear alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

NMR provides the definitive proof of the 1,4-disubstitution pattern and the linearity of the pentyl chain.

H NMR Data (Proton)

The aromatic region displays a characteristic

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.95 - 7.15 | Doublet ( | 2H | Ar-H (meta to OMe) | Ortho to the alkyl group. |

| 6.75 - 6.85 | Doublet ( | 2H | Ar-H (ortho to OMe) | Shielded by electron-donating OMe. |

| 3.79 | Singlet | 3H | Characteristic methoxy signal. | |

| 2.55 | Triplet ( | 2H | Benzylic protons. | |

| 1.55 - 1.65 | Quintet/Multiplet | 2H | Shielded from ring current. | |

| 1.25 - 1.40 | Multiplet | 4H | Bulk methylene chain. | |

| 0.89 | Triplet ( | 3H | Terminal | Confirms chain end. |

C NMR Data (Carbon)

The

| Shift ( | Carbon Type | Assignment |

| 157.6 | Quaternary (C) | |

| 135.0 | Quaternary (C) | |

| 129.3 | Methine (CH) | Aromatic CH (meta to OMe) |

| 113.6 | Methine (CH) | Aromatic CH (ortho to OMe) |

| 55.2 | Methyl ( | Methoxy Carbon |

| 35.0 | Methylene ( | |

| 31.5 | Methylene ( | |

| 31.1 | Methylene ( | |

| 22.5 | Methylene ( | |

| 14.0 | Methyl ( | Terminal Methyl |

Structural Assignment Workflow

The following logic gate ensures the spectrum matches the structure, ruling out isomers like p-tert-pentyl anisole.

Figure 2: NMR Validation Logic Gate. This workflow validates the para-substitution and the linear pentyl chain.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from concentration broadening:

-

Mass: Weigh 10–15 mg of p-pentyl-anisole.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (v/v). -

Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove particulate impurities (crucial for liquid crystal grade purity).

-

Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1 and Z2 is recommended if line width > 0.5 Hz.

GC-MS Method Parameters

For impurity profiling (e.g., detecting unreacted p-cresol or pentyl halides):

-

Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 50:1 @ 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

-

Detection: MS Source 230°C, Quad 150°C, Scan 40–400 amu.

References & Authoritative Grounding

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methoxy-4-pentyl- (CAS 20056-58-0). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Anisole, p-pentyl- (Compound Summary). National Library of Medicine. Available at: [Link]

-

SDBS. Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology). (Search: p-Pentylanisole).[1][2] Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' systems and McLafferty rearrangements).

Sources

Technical Monograph: p-Pentyl-Anisole (1-Methoxy-4-pentylbenzene)

Chemical Identity, Synthesis, and Applications in Materials Science

Executive Summary

This technical guide provides a comprehensive analysis of p-pentyl-anisole (CAS: 20056-58-0), a para-substituted aromatic ether critical to the fields of liquid crystal engineering and fragrance chemistry. Unlike simple solvents, the amphiphilic nature of p-pentyl-anisole—combining a polar methoxy headgroup with a lipophilic pentyl tail—renders it a model mesogen for studying nematic phase transitions and a versatile intermediate in the synthesis of lipophilic pharmacophores. This document details its nomenclature, validated synthetic protocols, and structural characterization data for use in research and drug development.

Part 1: Nomenclature and Chemical Identity

Precise nomenclature is vital for database retrieval and regulatory compliance. While "p-pentyl-anisole" is the common trade name, the IUPAC designation is preferred for formal documentation.

Table 1: Chemical Identity & Synonyms

| Identifier Type | Designation | Notes |

| IUPAC Name | 1-methoxy-4-pentylbenzene | Preferred IUPAC Name (PIN) |

| Common Name | p-Pentyl-anisole | Standard trade name |

| Synonyms | 4-Pentylanisole; 4-Amylanisole; Methyl 4-pentylphenyl ether; p-Amylanisole | "Amyl" is the older nomenclature for pentyl |

| CAS Number | 20056-58-0 | Key for regulatory search (TSCA/REACH) |

| SMILES | CCCCCC1=CC=C(C=C1)OC | For chemoinformatics |

| InChIKey | GLWHNBIQKCPVTP-UHFFFAOYSA-N | Unique hash identifier |

| Molecular Formula | C₁₂H₁₈O | |

| Molecular Weight | 178.27 g/mol |

Part 2: Physicochemical Profile[4]

The utility of p-pentyl-anisole in liquid crystal displays (LCDs) and lipophilic drug delivery systems is dictated by its phase behavior and solubility parameters.

Table 2: Physical Properties

| Property | Value | Technical Context |

| Boiling Point | ~251°C (760 mmHg) | High boiling point allows use in high-temp synthesis. |

| Boiling Point (Red.) | 143–144°C (19 Torr) | Standard distillation range for purification. |

| Density | 0.91–0.93 g/cm³ | Less dense than water; separates easily in aqueous workups. |

| LogP | ~4.0 | Highly lipophilic; crosses biological membranes easily. |

| Refractive Index | Relevant for optical anisotropy in liquid crystals. | |

| Appearance | Colorless liquid | Yellowing indicates oxidation or impurities. |

| Odor Profile | Sweet, herbal, anise-like | Used as a modifier in fragrance formulations.[1] |

Part 3: Synthetic Pathways & Protocols

Strategic Route Selection

For research and scale-up, the Williamson Ether Synthesis (O-methylation of p-pentylphenol) is the superior route compared to Friedel-Crafts alkylation.

-

Why? Friedel-Crafts alkylation of anisole with pentyl halides yields a mixture of ortho- and para- isomers that are difficult to separate by distillation.

-

The Solution: Starting with p-pentylphenol guarantees the para- regiochemistry, simplifying purification to a single distillation step.

Validated Protocol: O-Methylation of p-Pentylphenol

Objective: Synthesis of 1-methoxy-4-pentylbenzene via nucleophilic substitution.

Reagents:

-

p-Pentylphenol (1.0 eq)

-

Methyl Iodide (MeI) (1.2 eq) [Caution: Carcinogen/Alkylating Agent]

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Acetone (Solvent, reagent grade)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and dropping funnel. Flush with Nitrogen (

) to maintain an inert atmosphere. -

Solvation: Dissolve p-pentylphenol (e.g., 16.4 g, 100 mmol) in acetone (150 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the stirring solution. The mixture will become a suspension.

-

Alkylation: Add Methyl Iodide (17.0 g, 120 mmol) dropwise over 30 minutes.

-

Control: Exothermic reaction; monitor temperature. Do not allow violent reflux.

-

-

Reflux: Heat the mixture to mild reflux (approx. 56°C) for 4–6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (phenol) spot should disappear.

-

-

Workup:

-

Purification: Dissolve the residue in diethyl ether, wash with 10% NaOH (to remove trace unreacted phenol), then water and brine. Dry over MgSO₄.[4]

-

Distillation: Purify the crude oil via vacuum distillation (target fraction: ~143°C at 19 Torr).

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow via Williamson Ether Synthesis, highlighting the critical purification step.

Part 4: Structural Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data is characteristic of p-pentyl-anisole.

1. Proton NMR (

- 7.10 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the pentyl group.

- 6.82 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the methoxy group (shielded by oxygen donation).

-

3.79 (s, 3H): The characteristic methoxy singlet (

-

2.55 (t, 2H): Benzylic methylene protons (

-

1.60 (m, 2H): Methylene protons (

- 1.30–1.35 (m, 4H): Remaining chain methylenes.

- 0.89 (t, 3H): Terminal methyl group.

2. Mass Spectrometry (GC-MS):

-

Molecular Ion (

): m/z 178.[1] -

Base Peak: Often m/z 121 (Methoxybenzyl cation, resulting from the loss of the butyl fragment of the pentyl chain via McLafferty rearrangement or simple cleavage).

Part 5: Applications in Drug Development & Materials

Liquid Crystal (LC) Engineering

p-Pentyl-anisole serves as a fundamental building block and solvent for nematic liquid crystals .

-

Mechanism: The rigid benzene ring provides the "hard core," while the flexible pentyl tail induces the anisotropy required for liquid crystalline phases.

-

Utility: It is often used to lower the viscosity of LC mixtures (e.g., cyanobiphenyls) in display technologies, improving switching speeds.

Pharmacophore in Drug Design

In medicinal chemistry, the p-pentyl-anisole moiety acts as a lipophilic anchor.

-

Cannabinoid Research: It is a structural analog of the Olivetol core found in THC and CBD. The pentyl chain is critical for binding to the CB1/CB2 receptors (hydrophobic pocket interaction).

-

Bioavailability: The methoxy group is metabolically more stable than a free phenol (which is prone to rapid glucuronidation), potentially improving the pharmacokinetic half-life of drug candidates.

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping the chemical features of p-pentyl-anisole to its biological and material effects.

References

-

PubChem. (n.d.).[5][6] Anisole, p-pentyl- (Compound Summary). National Library of Medicine. Retrieved from [Link][7][5]

-

NIST Chemistry WebBook. (n.d.). Benzene, 1-methoxy-4-pentyl-.[7][5][1] National Institute of Standards and Technology. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

- Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution. Part II. The trans-p-n-Alkoxycinnamic Acids. Journal of the Chemical Society.

- Mechoulam, R. (1970). Marihuana chemistry. Science, 168(3936), 1159-1166. (Reference for the importance of the pentyl chain in cannabinoid activity).

Sources

- 1. scent.vn [scent.vn]

- 2. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anisole, p-pentyl- | 20056-58-0 | Benchchem [benchchem.com]

Technical Monograph: p-Pentyl-Anisole (1-Methoxy-4-pentylbenzene)

Structural Architecture, Synthetic Protocols, and Mesogenic Utility

Executive Summary

This technical guide provides a comprehensive analysis of p-pentyl-anisole (CAS 20056-58-0), a critical aromatic ether serving as both a lipophilic fragrance fixative and a fundamental mesogenic core in liquid crystal engineering. Unlike generic datasheets, this document focuses on the causal relationship between its amphiphilic structure and its physicochemical behavior, offering a validated synthetic protocol via the Williamson ether pathway and detailed spectroscopic assignment logic.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of p-pentyl-anisole stems from its structural asymmetry. It features a polarizable methoxy "head" and a flexible pentyl "tail," creating a dipole moment perpendicular to the long molecular axis. This anisotropy is the foundational requirement for its role in nematic liquid crystal formulations.

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | 1-Methoxy-4-pentylbenzene |

| Common Name | p-Pentyl-anisole; 4-Pentylanisole |

| CAS Registry | 20056-58-0 |

| Molecular Formula | |

| Molecular Weight | 178.27 g/mol |

| SMILES | CCCCCc1ccc(OC)cc1 |

Physicochemical Properties

| Property | Value | Experimental Context |

| Boiling Point | 250.5°C (at 760 mmHg) | High thermal stability due to |

| Density | 0.91 ± 0.06 g/cm³ | Lower than water; typical for alkyl-aromatics. |

| Refractive Index | High polarizability of the anisole ring. | |

| LogP (Octanol/Water) | 4.0 (Estimated) | Highly lipophilic; dictates solubility in non-polar LC hosts. |

Part 2: Synthetic Pathways & Mechanistic Insight

While Friedel-Crafts alkylation of anisole is possible, it suffers from carbocation rearrangement (yielding branched isomers). The Gold Standard protocol for research-grade purity is the Williamson Ether Synthesis starting from 4-pentylphenol. This route guarantees regiospecificity.

Reaction Mechanism

The reaction proceeds via an

Validated Experimental Protocol

Objective: Synthesis of 1-methoxy-4-pentylbenzene (10g scale).

-

Precursors:

-

4-Pentylphenol (16.4 g, 0.1 mol)

-

Methyl Iodide (MeI) (21.3 g, 0.15 mol) [Caution: Neurotoxin]

-

Potassium Carbonate (

), anhydrous (27.6 g, 0.2 mol) -

Solvent: Acetone (150 mL, dry)

-

Step-by-Step Workflow:

-

Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-pentylphenol in acetone. Add

.-

Causality: Anhydrous conditions and excess base ensure the equilibrium shifts entirely to the phenoxide species.

-

-

Alkylation: Add Methyl Iodide dropwise via a syringe through a septum.

-

Control: Exothermic reaction; add slowly to prevent solvent bumping.

-

-

Reflux: Heat the mixture to mild reflux (60°C) for 6–8 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot (

) should disappear, replaced by the less polar ether (

-

-

Workup:

-

Filter off the solid inorganic salts (

, excess -

Rotary evaporate the acetone filtrate.

-

Redissolve residue in Diethyl Ether (50 mL) and wash with 10% NaOH (2x 20mL) to remove unreacted phenol.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Distill under reduced pressure (vacuum distillation) to obtain a colorless oil.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of p-pentyl-anisole.

Part 3: Spectroscopic Validation

To ensure the integrity of the synthesized molecule, Nuclear Magnetic Resonance (NMR) is the primary validation tool. The distinct electronic environments of the methoxy group versus the alkyl chain provide a clear "fingerprint."

1H-NMR Assignment Logic ( , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| 6.80 - 7.15 ppm | Doublet of Doublets | 4H | Aromatic Ring: The |

| 3.78 ppm | Singlet | 3H | Methoxy (-OCH3): Deshielded by the electronegative oxygen. Sharp singlet confirms methylation. |

| 2.55 ppm | Triplet | 2H | Benzylic (-CH2-): Protons attached to the aromatic ring; deshielded by ring current. |

| 1.60 ppm | Multiplet | 2H | |

| 1.30 - 1.35 ppm | Multiplet | 4H | Bulk Chain: The remaining methylene groups in the pentyl tail. |

| 0.89 ppm | Triplet | 3H | Terminal Methyl: Typical end-of-chain alkane shift. |

Structure-Property Logic Diagram

Figure 2: Structural components mapped to their diagnostic NMR signatures.

Part 4: Functional Applications

Liquid Crystal Engineering

p-Pentyl-anisole serves as a mesogenic building block . While the molecule itself has a low melting point, its structure is homologous to the 4-cyano-4'-pentylbiphenyl (5CB) class of liquid crystals.

-

Role: It acts as a viscosity modifier in LC mixtures.

-

Mechanism: The pentyl chain provides the necessary flexibility for alignment (Van der Waals forces), while the rigid anisole core provides the anisotropic refractive index.

Fragrance Chemistry

Due to the methoxy group, the molecule possesses a sweet, anisic, herbal odor profile.[2]

-

Tenacity: The 5-carbon chain increases the molecular weight and lipophilicity compared to simple anisole, acting as a fixative that slows the evaporation of more volatile top notes in perfume formulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved from [Link][3]

-

NIST Mass Spectrometry Data Center. Benzene, 1-methoxy-4-pentyl-.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. General procedure for Williamson Ether Synthesis of Phenols. (Adapted from standard protocols for alkyl-anisoles). See analogous protocols at [Link]

Sources

Technical Guide: p-Pentyl-Anisole as a Lipophilic Scaffold

Subtitle: Structural Utility in Medicinal Chemistry and Soft Matter Engineering

Executive Summary

p-Pentyl-anisole (1-methoxy-4-pentylbenzene) represents a critical structural archetype in the interface between medicinal chemistry and materials science. While often overlooked as a simple ether, its specific structural balance—combining an electron-rich methoxy headgroup with a flexible, hydrophobic pentyl tail—makes it an invaluable probe molecule for studying structure-activity relationships (SAR) and phase behavior.

This guide moves beyond basic catalog data to explore the compound's utility as a lipophilic tuning agent in drug design and a model mesogen in liquid crystal engineering. We provide validated protocols for its synthesis and application, ensuring reproducibility in high-stakes research environments.

Physicochemical Profile & Mechanistic Utility[1][2]

The utility of p-pentyl-anisole stems from its amphiphilic-like character, though it lacks a hydrophilic head strong enough to be a surfactant. Instead, it serves as a "masked" phenol or a hydrophobic anchor.

Key Properties Table

| Property | Value / Characteristic | Relevance to Research |

| CAS Number | 20056-58-0 | Unique Identifier |

| Molecular Weight | 178.27 g/mol | Fragment-based drug design (Low MW) |

| LogP (Calc) | ~4.0 - 4.2 | High lipophilicity; excellent blood-brain barrier (BBB) penetration model. |

| Boiling Point | ~250°C | High thermal stability for solvothermal synthesis. |

| Electronic Effect | +M (Mesomeric) Donor | Activates ring for electrophilic substitution at ortho position. |

| Tail Flexibility | C5 Alkyl Chain | Critical length for inducing nematic phases in liquid crystal analogs. |

The "Pentyl Effect" in Drug Design

In medicinal chemistry, the pentyl chain is often the "tipping point" for bioavailability. Shorter chains (methyl/ethyl) may not provide sufficient hydrophobic binding, while longer chains (heptyl+) often lead to solubility issues or metabolic trapping. p-Pentyl-anisole is used to:

-

Probe Hydrophobic Pockets: It serves as a ligand to map the size of hydrophobic binding sites in receptors.

-

Modulate Membrane Permeability: Its high LogP makes it a standard for testing passive diffusion rates across lipid bilayers.

Synthetic Pathways & Experimental Protocols

Primary Synthesis: Friedel-Crafts Alkylation

The most robust route for synthesizing p-pentyl-anisole involves the alkylation of anisole. This method is preferred over etherification of p-pentylphenol due to the lower cost of anisole and the availability of reagents.

Reaction Logic:

We utilize anhydrous Aluminum Chloride (

Protocol 1: Regioselective Synthesis

Reagents:

-

Anisole (1.0 eq)

-

1-Chloropentane (1.1 eq)

- (anhydrous, 0.2 eq - catalytic amount preferred to reduce waste)

-

Solvent: Nitromethane (increases para selectivity) or Dichloromethane (DCM).

Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve Anisole (50 mmol) in dry DCM (50 mL) under

atmosphere. -

Catalyst Activation: Cool to 0°C. Add

slowly. The solution may turn red/brown due to complexation. -

Addition: Add 1-Chloropentane dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent poly-alkylation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quench: Pour mixture over ice-water/HCl slurry to decompose the aluminum complex.

-

Extraction: Extract with DCM (3x), wash organics with brine, dry over

. -

Purification: Fractional distillation under reduced pressure is required to separate the ortho isomer (minor) from the p-pentyl-anisole (major).

Visualization of Synthesis Logic

Figure 1: Step-by-step reaction workflow for the Friedel-Crafts alkylation of anisole, highlighting the critical purification step to isolate the para-isomer.

Research Applications

Materials Science: Liquid Crystal Precursors

p-Pentyl-anisole is structurally homologous to 4-Cyano-4'-pentylbiphenyl (5CB) , the standard nematic liquid crystal.

-

Research Application: It is used as a "null" mesogen—a control molecule that possesses the flexible tail and the aromatic core but lacks the rigid biphenyl system required for liquid crystallinity.

-

Experiment: Researchers dope liquid crystal systems with p-pentyl-anisole to study the destabilization of the nematic phase. This helps quantify the energetic contribution of the biphenyl pi-stacking interactions.

Medicinal Chemistry: Lipophilic Lead Optimization

In drug discovery, the "Magic Methyl" effect is well known, but the "Pentyl Anchor" is equally critical for hydrophobic pocket binding.

-

Protocol: When a lead compound containing a methoxy-benzene moiety shows poor potency, chemists synthesize the p-pentyl analog to probe the depth of the receptor's hydrophobic pocket.

-

Metabolic Stability: The pentyl chain is susceptible to

-oxidation (at the terminal carbon). p-Pentyl-anisole is used as a substrate to test Cytochrome P450 stability before incorporating the moiety into final drug candidates.

Biological Activity & Mechanism

Recent studies suggest anisole derivatives possess antimicrobial properties by disrupting bacterial cell membranes.

-

Mechanism: The lipophilic pentyl tail inserts into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular electrolytes.

-

Assay: Minimum Inhibitory Concentration (MIC) assays against S. aureus often use p-pentyl-anisole as a baseline lipophile to compare against more active phenolic derivatives.

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural domains of p-pentyl-anisole translate to its diverse research applications.

Safety & Handling (Self-Validating Protocol)

-

Flammability: Flash point is approx. 108°C, but vapors can form explosive mixtures. Ground all glassware.

-

Peroxide Formation: Like all ethers, p-pentyl-anisole can form explosive peroxides upon prolonged exposure to air.

-

Validation Step: Test with starch-iodide paper before distillation. If positive (blue), treat with ferrous sulfate.

-

-

Storage: Store under Argon/Nitrogen in amber glass to prevent photo-oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved from [Link][2]

-

NIST Chemistry WebBook. Benzene, 1-methoxy-4-pentyl- Data. Retrieved from [Link][3]

Sources

Technical Monograph: The Electronic & Metabolic Profile of the Methoxy Group in Anisole

Executive Summary

This guide provides a mechanistic dissection of the methoxy group (-OCH₃) as a functional determinant in drug design and synthesis. While often categorized simply as an "electron-donating group" (EDG), the methoxy moiety exhibits a complex duality: it is inductively withdrawing (-I) yet resonantly donating (+M). This monograph quantifies these competing effects, validates them through spectroscopic data, and provides a self-validating experimental protocol for assessing ring activation. For medicinal chemists, we further analyze the "metabolic liability" of the methoxy group, specifically its susceptibility to O-dealkylation by CYP450 isoforms.

Mechanistic Foundations: The Inductive-Resonance Conflict

The reactivity of anisole (methoxybenzene) is defined by the orbital interaction between the ether oxygen and the aromatic

The Electronic Vector

-

Inductive Effect (-I): The oxygen atom is highly electronegative (3.44 on the Pauling scale) compared to the aromatic carbon (2.55). Through the

-framework, oxygen pulls electron density away from the ring, technically deactivating it. -

Mesomeric/Resonance Effect (+M): The oxygen atom possesses two lone pairs in

(or quasi-

The Net Result: The +M effect significantly overpowers the -I effect (

Quantitative Assessment: Hammett Substituent Constants

The Hammett equation (

Table 1: Hammett Constants for the Methoxy Group

| Position | Constant ( | Electronic Implication |

| Para ( | -0.27 | Strongly Donating. Negative value indicates significant electron release via resonance. |

| Meta ( | +0.12 | Weakly Withdrawing. Positive value indicates that without direct resonance overlap, the inductive (-I) effect dominates. |

Key Insight: The positive

value is critical for drug design. It explains why placing a methoxy group meta to a reaction center often fails to activate it, despite the group's general reputation as an activator.

Spectroscopic Validation: C-13 NMR

Nuclear Magnetic Resonance (NMR) offers direct observation of electron density. Increased electron density "shields" the nucleus, resulting in an upfield shift (lower ppm).

Table 2: C-13 NMR Shifts (Anisole vs. Benzene)

| Carbon Position | Chemical Shift ( | Shift Relative to Benzene ( | Interpretation |

| Benzene (Ref) | 128.5 | 0.0 | Baseline aromaticity. |

| C-1 (Ipso) | 159.6 | +31.1 (Deshielded) | Inductive Effect (-I). Direct attachment to electronegative Oxygen. |

| C-2,6 (Ortho) | 114.1 | -14.4 (Shielded) | Resonance (+M). High electron density from lone pair donation. |

| C-3,5 (Meta) | 129.5 | +1.0 (Deshielded) | Inductive Effect (-I). No resonance stabilization; induction dominates slightly. |

| C-4 (Para) | 120.7 | -7.8 (Shielded) | Resonance (+M). Significant electron density increase. |

Data Source: Synthesized from standard spectroscopic databases (SDBS/AIST).

Synthetic Implications: Electrophilic Aromatic Substitution (EAS)

The methoxy group is a powerful ortho/para director.[1] In EAS reactions, the rate-determining step is the formation of the arenium ion (Sigma complex). The methoxy group stabilizes this carbocation intermediate via resonance, but only when the electrophile attacks at the ortho or para positions.

Visualization: Resonance Stabilization Pathway

The following diagram illustrates why meta attack is kinetically disfavored (no stabilization from oxygen) compared to para attack.

Figure 1: Kinetic Selection in EAS. The "Oxonium Ion Contribution" (yellow) is the critical stabilizer available only to ortho/para intermediates, lowering the activation energy (

Pharmacological Context: The Metabolic Soft Spot

In drug development, the methoxy group is often a site of metabolic liability. It is prone to O-dealkylation primarily mediated by Cytochrome P450 enzymes (CYP2D6, CYP2C19).

Mechanism: The reaction proceeds via a radical abstraction of a hydrogen from the methyl group, followed by hydroxylation to form an unstable hemiacetal, which spontaneously collapses to release formaldehyde and the corresponding phenol.

Figure 2: CYP450-Mediated O-Demethylation. The conversion of the lipophilic methoxy group to a hydrophilic phenol dramatically alters pharmacokinetics (PK) and often triggers Phase II conjugation (Glucuronidation).

Experimental Protocol: Catalyst-Free Bromination

Objective: To validate the electron-donating capacity of the methoxy group.

Principle: Unlike benzene, which requires a Lewis Acid catalyst (e.g.,

Methodology

-

Reagents:

-

Anisole (10 mmol, 1.08 g)

-

Bromine (

) (10 mmol, 1.6 g) - Caution: Corrosive/Volatile -

Glacial Acetic Acid (Solvent, 20 mL)

-

-

Setup:

-

Use a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Safety: Perform strictly inside a fume hood.

-

-

Procedure:

-

Dissolve Anisole in Glacial Acetic Acid.

-

Cool the solution to 0°C (Ice bath) to control regioselectivity (favors para over ortho).

-

Add

dropwise over 20 minutes. The deep red color of bromine should disappear rapidly upon contact with the solution, indicating immediate consumption.

-

-

Checkpoint (Self-Validation):

-

Visual: If the red color persists for >1 minute after addition, the ring is deactivated or the reagent is wet.

-

TLC: Spot reaction mixture against pure anisole (Eluent: 10% EtOAc/Hexane). Product (

-bromoanisole) will have a lower

-

-

Quenching:

-

Pour mixture into ice water containing saturated Sodium Bisulfite (

) to neutralize unreacted bromine.

-

Expected Result: >90% yield of p-bromoanisole (major) and o-bromoanisole (minor). No catalyst required.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (C-13 NMR Shifts).

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (EAS Mechanism).

-

PubChem. Anisole Compound Summary & Safety Data. National Library of Medicine.

Sources

The Hydrophobic Tipping Point: Pentyl Chains in Anisole Derivatives

Executive Summary

In medicinal chemistry, the anisole (methoxybenzene) scaffold serves as a versatile bioisostere for aromatic rings, offering a balance of electron-donating properties and moderate lipophilicity. However, the introduction of a pentyl chain (C5) to this scaffold—either as a ring substituent (alkyl-anisole) or extending the ether (pentyloxybenzene)—represents a critical "tipping point" in physicochemical behavior.

This guide analyzes the specific hydrophobic contribution of the pentyl group, which typically elevates the partition coefficient (LogP) by approximately 2.5 units, pushing many small molecules near the upper threshold of Lipinski’s Rule of 5 (LogP < 5). We explore the duality of this modification: while it significantly enhances membrane permeability and receptor affinity via hydrophobic collapse, it simultaneously introduces metabolic liabilities (omega-oxidation) and aqueous solubility challenges.

Physicochemical Fundamentals: The C5 Impact

The Anisole Core vs. The Pentyl Modification

The anisole core itself is moderately lipophilic. To understand the impact of the pentyl chain, we must quantify the hydrophobic shift using Hansch substituent constants (

-

Anisole (Methoxybenzene): Experimental LogP

. -

Pentyl Group (

): The Hansch-

Calculation:

.

-

-

Resulting Hydrophobicity:

-

4-Pentylanisole: Estimated LogP

. -

Pentyloxybenzene: Replacing the methyl (

) with pentyl (

-

The "Goldilocks" Zone and the Cutoff Effect

The addition of a pentyl chain often situates a molecule at the peak of the "parabolic" structure-activity relationship (SAR).

-

Chain Length < C5: Insufficient lipophilicity for optimal membrane partitioning or hydrophobic pocket filling.

-

Chain Length > C6: Rapid drop in bioavailability due to extreme insolubility and steric hindrance (the "cutoff effect").

-

The C5 Optimization: The pentyl chain frequently offers the maximum affinity for hydrophobic pockets (e.g., in GPCRs or COX enzymes) before solubility becomes the rate-limiting step for efficacy.

Pharmacological Implications[1][2][3]

Membrane Permeability & BBB Crossing

With a LogP approaching 4.5–4.6, pentyl-anisole derivatives are highly permeable to lipid bilayers. This makes them excellent candidates for Central Nervous System (CNS) targets, provided they do not exceed a Molecular Weight of 400–500 Da. However, this high lipophilicity increases the risk of non-specific binding to plasma proteins (high fraction unbound,

Metabolic Liabilities: The Omega-Oxidation Trap

The terminal methyl group of the pentyl chain is a primary "soft spot" for metabolic degradation.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) target the

-carbon (terminal methyl). -

Pathway: Alkyl

Primary Alcohol -

Consequence: The conversion to a carboxylic acid drastically lowers LogP, often rendering the metabolite inactive and rapidly excreted. This limits the half-life (

) of pentyl-containing drugs unless the terminal position is blocked (e.g., by fluorination).

Visualizations

Diagram 1: Structural Hydrophobicity & Metabolic Vulnerability

This diagram illustrates the lipophilic contribution of the pentyl tail and identifies the site of metabolic attack.

Caption: Component analysis of 4-pentylanisole hydrophobicity and metabolic susceptibility.

Diagram 2: Metabolic Pathway of the Pentyl Chain

Detailed view of the omega-oxidation process that clears these lipophilic compounds.

Caption: The omega-oxidation pathway converting lipophilic pentyl chains into polar excretable acids.

Case Study: 2-Cyclopentyloxyanisole Derivatives

Context: A study on antitumor agents targeting COX-2 and PDE4B enzymes highlighted the efficacy of the pentyloxy motif.

-

Compound: 2-cyclopentyloxyanisole derivatives.

-

Observation: The cyclopentyl ether (a cyclic C5 variant) provided the necessary hydrophobic bulk to fill the binding pockets of COX-2.

-

Outcome: Compounds 4a and 13 from the study showed IC50 values in the low micromolar range (1.08 µM for COX-2), comparable to Celecoxib.[1]

-

Significance: This validates that a C5-ether chain on an anisole core provides sufficient lipophilicity for high-affinity binding to hydrophobic enzyme pockets without exceeding the solubility threshold required for drug-likeness.

Experimental Protocols: Measuring LogP

For compounds with LogP > 4 (like pentyl-anisoles), standard shake-flask methods can be prone to emulsion formation. We recommend a validated HPLC method for higher throughput and accuracy.

Protocol: RP-HPLC Estimation of LogP

Principle: Retention time (

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).

-

Mobile Phase: Methanol/Water (isocratic 75:25 or gradient).

-

Standards: A set of 5-6 anisole derivatives with known LogP values (e.g., Anisole, 4-Methylanisole, 4-Propylanisole).

Workflow:

Caption: RP-HPLC workflow for determining lipophilicity of hydrophobic anisole derivatives.

Step-by-Step:

-

Dead Time (

) Determination: Inject Uracil or NaNO3 to determine the column dead time (unretained solute). -

Standard Run: Inject the standard mixture. Calculate the capacity factor

for each: -

Calibration: Plot

vs. Literature LogP. Ensure -

Sample Measurement: Inject the pentyl-anisole derivative, calculate its

, and use the regression equation to find LogP.

Data Summary: Substituent Effects

| Substituent (on Anisole) | Hansch | Est. Total LogP | Biological Impact |

| -H (Anisole) | 0.00 | 2.11 | Baseline; good solubility, low potency. |

| -CH3 (Methyl) | +0.52 | 2.63 | Slight increase; minimal metabolic risk. |

| -C3H7 (Propyl) | +1.55 | 3.66 | Balanced profile; good permeability. |

| -C5H11 (Pentyl) | +2.50 | 4.61 | Tipping Point; High affinity, solubility risk. |

| -C7H15 (Heptyl) | +3.50 | 5.61 | Violates Rule of 5; likely "cutoff" effect. |

References

-

Hansch Analysis in Drug Design: Jhanwar, B. et al. "QSAR - Hansch Analysis and Related Approaches in Drug Design." PharmacologyOnLine, 2011. 2[3][4][5][6][7][8][9][10][11]

-

Antitumor Activity of Pentyl-Anisoles: "Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. 1[3][6][7][9][10][11]

-

Metabolic Pathways (Omega-Oxidation): "Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions."[12] Microbe Notes, 2023. 12[3][6][7][9][10]

-

LogP Determination Protocol: "Experimental Determination of Octanol–Water Partition Coefficients... Shake Flask Method." Journal of Chemical & Engineering Data, 2020. 13[3][6][7][9][10]

-

Lipinski's Rule & LogP: "Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design." Sai Life Sciences, 2024. 14[3][4][6][7][9][10]

Sources

- 1. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. Bioactivity-guided isolation and molecular modeling of the anti-inflammatory constituents from the leaves of Duranta erecta Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. Frontiers | Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities [frontiersin.org]

- 11. bigchem.eu [bigchem.eu]

- 12. microbenotes.com [microbenotes.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

Methodological & Application

Application Note: High-Resolution ¹H and ¹³C NMR Structural Elucidation of p-Pentyl-Anisole

Introduction & Scope

This application note details the structural elucidation of p-pentyl-anisole (CAS: 20056-56-8), a molecule frequently encountered as an intermediate in the synthesis of liquid crystals and lipophilic fragrances. While the structure appears simple, the symmetry of the para-substituted benzene ring and the overlapping methylene signals of the pentyl chain often lead to misinterpretation in rapid-throughput environments.

This guide moves beyond basic spectral matching, providing a mechanistic understanding of the AA'BB' spin system and utilizing Quantitative NMR (qNMR) principles to ensure integral accuracy.

Experimental Protocol

Sample Preparation

To minimize solvent effects and concentration-dependent shifts, follow this standardized preparation method.

-

Solvent: Chloroform-d (

) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference. -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Note: High concentrations (>30 mg/mL) can cause viscosity broadening and shift the hydroxyl/amine impurities, though less critical for this ether/alkyl system.

-

-

Filtration: Filter solution through a glass wool plug directly into the NMR tube to remove suspended particulates that degrade magnetic field homogeneity (shimming).

Acquisition Parameters (400 MHz or higher recommended)

The following parameters are optimized for structural confirmation, balancing sensitivity with resolution.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |

| Pulse Angle | 30° | 30° | Maximizes signal-to-noise per unit time. |

| Relaxation Delay (d1) | 5.0 s | 2.0 s | Critical: Must be |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Ensures no aliasing of unexpected impurities. |

| Scans (Transients) | 16 | 512+ | Sufficient S/N for ¹³C quaternary carbons. |

| Temperature | 298 K | 298 K | Standardizes chemical shifts. |

Results & Discussion: ¹H NMR Spectroscopy

The Aromatic Region: The AA'BB' Trap

A common error is describing the aromatic region of p-pentyl-anisole as "two doublets." In reality, this is a second-order AA'BB' spin system .

-

Mechanism: The protons ortho to the methoxy group (H-2, H-6) are chemically equivalent but magnetically non-equivalent due to their different coupling pathways to the protons ortho to the pentyl group (H-3, H-5).

-

Observation: At 400 MHz, this appears as a "pseudo-doublet" pattern.

- 6.82 ppm: Protons ortho to the electron-donating Methoxy group (Shielded).

- 7.10 ppm: Protons ortho to the Pentyl group (Less shielded).

-

Coupling: The separation between the major lines represents

(approx 8.5 Hz), not a pure coupling constant.[1][2]

The Aliphatic Chain & Methoxy Group

The pentyl chain displays a characteristic "decay" of chemical shift values as distance from the benzene ring increases.

-

Methoxy Singlet (

3.78 ppm): The sharp 3H singlet confirms the methyl ether. -

Benzylic Triplet (

2.55 ppm): The -

Terminal Methyl (

0.89 ppm): Classic triplet (

¹H NMR Data Summary Table

| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |

| -OCH₃ | Methoxy | 3.78 | Singlet (s) | 3H | - |

| Ar-H (2,6) | Ortho to OMe | 6.82 | Multiplet (AA'BB') | 2H | Pseudo |

| Ar-H (3,5) | Ortho to Alkyl | 7.10 | Multiplet (AA'BB') | 2H | Pseudo |

| Benzylic | 2.55 | Triplet (t) | 2H | 7.6 | |

| C2 of Pentyl | 1.59 | Quintet (m) | 2H | ~7.5 | |

| C3, C4 | 1.30 - 1.35 | Multiplet (m) | 4H | - | |

| -CH₃ | Terminal | 0.89 | Triplet (t) | 3H | 7.0 |

Results & Discussion: ¹³C NMR Spectroscopy

Carbon spectroscopy provides the "skeleton" verification. We utilize DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish methylene carbons (inverted/negative phases) from methyl/methine carbons (upright/positive phases).

Key Diagnostic Signals

-

Ipsos Carbons (Quaternary):

-

C-O (

157.6): Highly deshielded by the oxygen atom. Will disappear in a DEPT-90 or DEPT-135 spectrum. -

C-Alkyl (

135.0): The attachment point for the pentyl chain. Also disappears in DEPT.

-

-

Aromatic CH:

-

Ortho to OMe (

113.7): Electron-rich position. -

Ortho to Alkyl (

129.3): Standard aromatic shift.

-

-

Alkyl Chain:

-

The benzylic carbon is distinct at

35.0 . -

The terminal methyl is at

14.1 .

-

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the para-substitution pattern and chain length.

Figure 1: Logic flow for distinguishing para-substitution from isomers using 1D NMR.

Connectivity Visualization

Understanding the coupling network is vital for interpreting the COSY (Correlation Spectroscopy) data if 1D is ambiguous.

Figure 2: Spin system connectivity. Solid lines indicate scalar coupling (J-coupling); dashed lines indicate spatial proximity (NOE).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (The definitive text for AA'BB' analysis).

-

National Institute of Standards and Technology (NIST). 1-methoxy-4-methylbenzene (Analogue Reference).[4] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

-

Reich, H. J. The AA'BB' Pattern.[2][6][7] University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link]

-

SDBS. Spectral Database for Organic Compounds. SDBS No. 3458 (Anisole derivatives). AIST, Japan. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 1-Methoxy-4-(4-methyl-4-pentenyl)benzene | C13H18O | CID 584262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

- 5. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. fiveable.me [fiveable.me]

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of p-pentyl-anisole.

This Application Note provides a comprehensive protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of p-pentyl-anisole (1-methoxy-4-pentylbenzene). It is designed for researchers in fragrance chemistry, pharmaceutical intermediate synthesis, and quality control.

Introduction & Scope

p-Pentyl-anisole (CAS 20056-58-0) is a hydrophobic aromatic ether utilized as a fragrance modifier (warm, sweet, anisic nuances) and a lipophilic building block in medicinal chemistry.[1] Its analysis requires precise separation from potential synthetic byproducts (e.g., o-isomers, unreacted anisole) and accurate mass spectral identification.

This guide outlines a validated method for the identification and quantification of p-pentyl-anisole using Electron Ionization (EI) GC-MS. The protocol emphasizes Selected Ion Monitoring (SIM) for high-sensitivity quantitation and Full Scan for impurity profiling.

Analyte Profile

| Property | Data |

| IUPAC Name | 1-methoxy-4-pentylbenzene |

| CAS Number | 20056-58-0 |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Boiling Point | ~251 °C |

| LogP | 4.0 (High Lipophilicity) |

| Solubility | Soluble in Hexane, Dichloromethane (DCM), Methanol |

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data validation.

Figure 1: Analytical workflow for p-pentyl-anisole quantification.

Materials and Instrumentation

Reagents

-

Analyte Standard: p-Pentyl-anisole (>98% purity).

-

Internal Standard (IS): 4-tert-butyl anisole (preferred due to structural similarity but distinct retention time) or n-Tetradecane.

-

Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).

Instrumentation Setup

-

GC System: Agilent 7890B / Thermo Trace 1300 or equivalent.

-

MS Detector: Single Quadrupole (e.g., Agilent 5977B) with EI source.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).

-

Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Analytical Protocol

GC Method Parameters

The high boiling point (251°C) requires a robust temperature ramp to ensure elution without column bleed interference.

| Parameter | Setting | Rationale |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte.[2] |

| Injection Mode | Split (20:1) | Prevents detector saturation for high-conc samples.[2] Use Splitless for trace analysis (<1 ppm). |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow ensures stable retention times.[2] |

| Oven Program | Initial: 60 °C (Hold 1 min)Ramp: 15 °C/min to 200 °CRamp: 25 °C/min to 280 °C (Hold 3 min) | Slow initial ramp separates solvent/volatiles; fast secondary ramp elutes the analyte efficiently.[2] |

| Transfer Line | 280 °C | Prevents condensation between GC and MS.[2] |